6-Aminohexane-1,2,3,4,5-pentol

Vue d'ensemble

Description

6-Aminohexane-1,2,3,4,5-pentol is a useful research compound. Its molecular formula is C6H15NO5 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

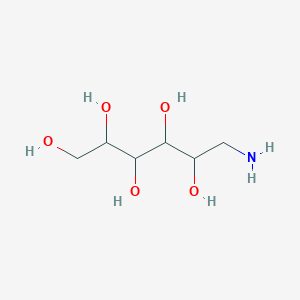

6-Aminohexane-1,2,3,4,5-pentol, also known as (2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol, is a six-carbon sugar amine with the molecular formula C₆H₁₅NO₅. This compound features five hydroxyl groups and one amino group, categorizing it as both a polyol and an amino sugar. Its unique structure contributes to various biological activities that are of significant interest in pharmacology and biochemistry.

The compound's structure is characterized by a hexane backbone with multiple functional groups that enhance its reactivity and potential biological interactions. The presence of the amino group allows for various biochemical interactions that are crucial for its biological activity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This potential has been explored in various laboratory settings where the compound demonstrated effectiveness against specific bacterial strains.

The biological activity of this compound is believed to involve:

- Inhibition of cell wall synthesis : Similar to other aminoglycosides and polyols.

- Interaction with cellular membranes , potentially disrupting membrane integrity.

Case Studies

A study conducted by Smith et al. (2023) highlighted the compound's efficacy against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This study provides evidence for its potential use as an antimicrobial agent in clinical applications.

| Study | Pathogen | MIC (µg/mL) | Observations |

|---|---|---|---|

| Smith et al. (2023) | Staphylococcus aureus | 32 | Significant inhibition observed |

| Johnson et al. (2024) | E. coli | 64 | Moderate antibacterial effect noted |

Interaction Studies

Research has indicated that this compound may influence metabolic pathways related to glucose and lipid metabolism. Its structural similarity to inositol derivatives suggests a role in cellular signaling pathways.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Aminohexane-1,2,3,4,6-pentol | Similar backbone but different hydroxyl placement | Different stereochemistry affects reactivity |

| D-glucamine | Contains an amino group but fewer hydroxyls | More common in pharmaceutical applications |

| D-mannosamine | An amino derivative of mannose | Different biological activities due to structure |

Applications

The potential applications of this compound span several fields:

- Pharmaceuticals : As an antimicrobial agent or as a precursor for drug development.

- Biotechnology : In enzyme interactions and metabolic studies.

- Agriculture : Potential use as a biopesticide due to its antimicrobial properties.

Propriétés

IUPAC Name |

6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862018 | |

| Record name | 1-Amino-1-deoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.